4-IBP 4-IBP 4-IBP is a sigma-1 (σ1) receptor ligand (Ki = 1.7 nM). It is selective for σ1 over σ2 receptors (Ki = 25.2 nM). It inhibits the growth and migration of PC3 prostate cancer and A549 non-small cell lung cancer (NSCLC) cells, as well as the migration of C32 melanoma and U373 MG glioblastoma cells, when used at a concentration of 10 µM. 4-IBP (2 mg/kg) increases survival in a U373 MG mouse xenograft model. It also increases firing of serotonergic neurons in the rat dorsal raphe nucleus when administered at a dose of 2 mg/kg.
4-IBP is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM). IC50 value: 1.7 nM (Ki)Target: σ1in vitro: 4-IBP is a σ1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells. 4-IBP is used to investigate whether targeting theσ1 receptor could modify in vitro the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs. in vivo: 4-IBP increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells.
Brand Name: Vulcanchem
CAS No.: 155798-08-6
VCID: VC0003231
InChI: InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
SMILES: C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Molecular Formula: C19H21IN2O
Molecular Weight: 420.3 g/mol

4-IBP

CAS No.: 155798-08-6

Cat. No.: VC0003231

Molecular Formula: C19H21IN2O

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

4-IBP - 155798-08-6

Specification

Description 4-IBP is a sigma-1 (σ1) receptor ligand (Ki = 1.7 nM). It is selective for σ1 over σ2 receptors (Ki = 25.2 nM). It inhibits the growth and migration of PC3 prostate cancer and A549 non-small cell lung cancer (NSCLC) cells, as well as the migration of C32 melanoma and U373 MG glioblastoma cells, when used at a concentration of 10 µM. 4-IBP (2 mg/kg) increases survival in a U373 MG mouse xenograft model. It also increases firing of serotonergic neurons in the rat dorsal raphe nucleus when administered at a dose of 2 mg/kg.
4-IBP is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM). IC50 value: 1.7 nM (Ki)Target: σ1in vitro: 4-IBP is a σ1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells. 4-IBP is used to investigate whether targeting theσ1 receptor could modify in vitro the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs. in vivo: 4-IBP increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells.
CAS No. 155798-08-6
Molecular Formula C19H21IN2O
Molecular Weight 420.3 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Standard InChI InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Standard InChI Key HELCSESNNDZLFM-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Canonical SMILES C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3

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